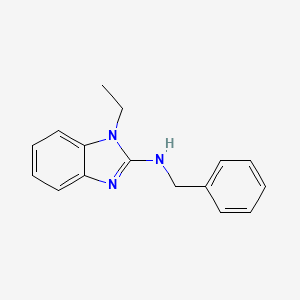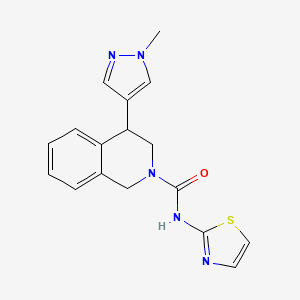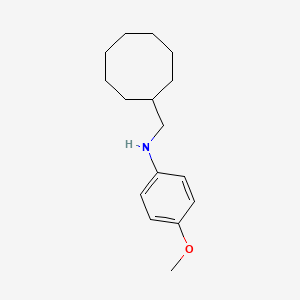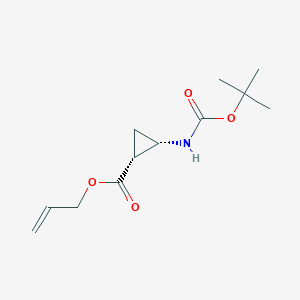
(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized by naturally occurring furanone compounds . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is a heterocyclic compound having a benzofuran ring as a core . This is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran derivatives can undergo a CuI-catalyzed coupling reaction with amines, which involves C–O bond cleavage and C=O/C–N bond formation . This reaction may involve a free radical process .作用機序
Target of Action
Benzofuran compounds are known to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
A related benzofuran-3(2h)-one compound has been shown to undergo a copper iodide-catalyzed coupling reaction with amines, leading to the direct synthesis of α-ketoamides . This process involves C–O bond cleavage and C=O/C–N bond formation, suggesting a possible interaction mechanism for the compound .
Biochemical Pathways
Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , indicating that they likely interact with multiple biochemical pathways.
Pharmacokinetics
The broad range of clinical uses of benzofuran derivatives indicates diverse pharmacological activities, suggesting that these compounds likely have favorable pharmacokinetic properties .
Result of Action
Benzofuran compounds are known to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they likely induce significant molecular and cellular changes.
Action Environment
The diverse pharmacological activities of benzofuran derivatives suggest that they likely exhibit robust activity across a range of environmental conditions .
実験室実験の利点と制限
(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one has several advantages as a research tool. It is relatively easy to synthesize, and the yield is high. This compound has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, there are some limitations to using this compound in research. For example, the mechanism of action of this compound is not yet fully understood, and further studies are needed to elucidate its pharmacological effects fully.
将来の方向性
There are several future directions for research on (Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one. Firstly, more studies are needed to understand the mechanism of action of this compound fully. Secondly, the potential of this compound as a treatment for neurodegenerative diseases should be explored further. Thirdly, the anticancer properties of this compound should be investigated in more detail to identify its potential as a cancer treatment. Finally, the synthesis of this compound derivatives with improved pharmacological properties should be explored.
合成法
The synthesis of (Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one involves the reaction between 2-hydroxybenzaldehyde and 4-methyl-2-nitrobenzene in the presence of a base such as sodium hydroxide. The resulting compound is then subjected to a reduction reaction using sodium borohydride to yield the final product, this compound. The overall synthesis process is relatively simple and can be achieved in a few steps with high yields.
科学的研究の応用
(Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one has shown promising results in various scientific research applications, particularly in the field of medicinal chemistry. Studies have shown that this compound exhibits potent antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Furthermore, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-14-11-17(23)16(13-22-7-9-25-10-8-22)21-19(14)20(24)18(26-21)12-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13H2,1H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVTXJYUQNEJEP-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC=CC=C3)O2)CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC=CC=C3)/O2)CN4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2922693.png)
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B2922698.png)

![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)

![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)
![3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2922703.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-5-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2922704.png)


![N-(3-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2922713.png)


![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-8-carboxylic acid](/img/structure/B2922716.png)